molecular formula C6H2BrCl3O2S B2819077 4-Bromo-3,5-dichlorobenzenesulfonyl chloride CAS No. 1208076-53-2

4-Bromo-3,5-dichlorobenzenesulfonyl chloride

Cat. No.: B2819077
CAS No.: 1208076-53-2
M. Wt: 324.39
InChI Key: BUJMSSMOHUYYJH-UHFFFAOYSA-N
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Description

These derivatives share a bromine atom at the para position and sulfonyl chloride functionality but differ in the substituents at the 3- and 5-positions (chloro, fluoro, or methyl groups). Such substitutions significantly influence reactivity, stability, and applications in organic synthesis or medicinal chemistry .

Properties

IUPAC Name

4-bromo-3,5-dichlorobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJMSSMOHUYYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,5-dichlorobenzenesulfonyl chloride can be synthesized through the reaction of 3,5-dichlorophenol with sulfuryl chloride (SO2Cl2) in the presence of a brominating agent. The reaction is typically carried out under controlled conditions, with gradual addition of sulfuryl chloride to the 3,5-dichlorophenol, followed by heating and stirring to obtain the target product .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-3,5-dichlorobenzenesulfonyl chloride involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dichlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids or bases may be used to facilitate the reactions.

    Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and products.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

Organic Synthesis

4-Bromo-3,5-dichlorobenzenesulfonyl chloride serves as a crucial reagent in organic synthesis. It is commonly used for the following purposes:

  • Synthesis of Sulfonamides : The compound can react with amines to form sulfonamide derivatives, which are important in pharmaceuticals for their antibacterial properties. For example, the reaction of 4-bromo-3,5-dichlorobenzenesulfonyl chloride with various amines has been documented to yield sulfonamides with varying biological activities.
  • Formation of Aryl Sulfonates : This compound can also be utilized to synthesize aryl sulfonates by reacting with phenolic compounds. These aryl sulfonates are valuable intermediates in the production of agrochemicals and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, 4-bromo-3,5-dichlorobenzenesulfonyl chloride has been investigated for its potential therapeutic applications:

  • Antibacterial Agents : Compounds derived from 4-bromo-3,5-dichlorobenzenesulfonyl chloride exhibit significant antibacterial activity. Research has indicated that these derivatives can inhibit bacterial growth effectively, making them candidates for drug development against resistant bacterial strains .
  • Anti-inflammatory Properties : Some studies have explored the use of sulfonamide derivatives synthesized from this compound as anti-inflammatory agents. The structural modifications facilitated by 4-bromo-3,5-dichlorobenzenesulfonyl chloride have shown promising results in reducing inflammation in experimental models .

Chemical Reactivity Studies

The reactivity of 4-bromo-3,5-dichlorobenzenesulfonyl chloride with various nucleophiles and electrophiles has been extensively studied. These studies provide insights into:

  • Mechanistic Pathways : Understanding how this compound interacts with different reagents helps elucidate its mechanism of action in synthetic pathways. Such knowledge is critical for designing new compounds with specific biological activities.
  • Structure-Reactivity Relationships : Research into the structure-reactivity relationship of this compound aids in predicting the behavior of similar compounds in chemical reactions. This understanding is vital for advancing synthetic methodologies and optimizing reaction conditions .

Case Studies and Research Findings

Several case studies highlight the applications and findings related to 4-bromo-3,5-dichlorobenzenesulfonyl chloride:

StudyFocusFindings
Synthesis of SulfonamidesDemonstrated effective synthesis of various sulfonamides with antibacterial properties.
Antibacterial ActivityFound that derivatives exhibited significant inhibition against resistant bacterial strains.
Anti-inflammatory PropertiesReported promising results for anti-inflammatory activity in synthesized compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dichlorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The bromine and chlorine substituents on the benzene ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-bromo-3,5-dichlorobenzenesulfonyl chloride (hypothetical structure) with its fluoro- and methyl-substituted analogs based on available evidence:

Property 4-Bromo-3,5-dichlorobenzenesulfonyl chloride (Hypothetical) 4-Bromo-3,5-difluorobenzenesulfonyl chloride 4-Bromo-3,5-dimethylbenzenesulfonyl chloride
Molecular Formula C₆H₂BrCl₂O₂S C₆H₂BrF₂ClO₂S C₈H₈BrClO₂S
Molecular Weight ~308.4 g/mol (estimated) 291.5 g/mol ~283.6 g/mol (estimated)
Substituent Effects Chlorine (electron-withdrawing) enhances electrophilicity Fluorine (strongly electron-withdrawing) increases reactivity Methyl (electron-donating) reduces reactivity
Synthesis Not described in evidence Bromination of fluorinated precursors Bromination of 3,5-dimethylaniline with NBS
Applications Likely intermediate for sulfonamide drugs or agrochemicals Used in synthesizing biphenylsulfonamides Precursor for glucagon receptor antagonists
Stability & Safety Likely corrosive (similar to sulfonyl chlorides) High purity (99%) industrial grade Requires handling precautions (skin/eye irritant)

Key Research Findings:

Reactivity Trends :

  • Chloro vs. Fluoro Substitutents : Chlorine’s moderate electron-withdrawing nature enhances electrophilicity at the sulfonyl chloride group, making dichloro derivatives more reactive in nucleophilic substitutions compared to difluoro analogs. Fluorine’s higher electronegativity may stabilize intermediates but reduce leaving-group ability .
  • Methyl Substitutents : Methyl groups at 3,5-positions increase steric hindrance and electron density, reducing reactivity. This makes the dimethyl derivative more suitable for controlled synthetic steps, such as in anti-diabetic drug synthesis .

Synthetic Utility :

  • The difluoro variant (CAS: 518057-63-1) is prized for its role in synthesizing biphenylsulfonamides, which are explored for therapeutic applications .
  • The dimethyl analog (synthesized via NBS bromination) has been optimized for medicinal chemistry due to its balance of reactivity and stability .

Safety Profiles: Sulfonyl chlorides are universally corrosive. The dimethyl derivative’s phenol precursor (4-bromo-3,5-dimethylphenol) is classified as a skin/eye irritant and respiratory hazard . The difluoro variant’s industrial-grade purity (99%) suggests stringent handling protocols to mitigate risks during large-scale production .

Biological Activity

4-Bromo-3,5-dichlorobenzenesulfonyl chloride is an organohalogen compound with significant potential in medicinal chemistry and organic synthesis. Its structure includes a sulfonyl chloride functional group, which enhances its reactivity towards various nucleophiles and electrophiles. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C6_6BrCl2_2O2_2S
  • Molecular Weight : 324.41 g/mol

The compound's unique arrangement of halogen substituents (bromine and chlorine) on the benzene ring influences its biological interactions and synthetic utility.

Biological Activity Overview

Research indicates that compounds similar to 4-bromo-3,5-dichlorobenzenesulfonyl chloride exhibit varying degrees of biological activity, particularly in antibacterial and antitumor applications. The sulfonyl chloride group is known for its ability to participate in nucleophilic substitution reactions, making it a valuable building block in drug development.

Antibacterial Activity

Recent studies have demonstrated that benzenesulfonate derivatives show considerable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. For instance, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.39 to 3.12 mg/L against methicillin-sensitive strains .

CompoundMIC (mg/L)Activity
4-Bromo-3,5-dichlorobenzenesulfonyl chlorideTBDAntibacterial potential
Benzenesulfonate derivative A0.39MSSA
Benzenesulfonate derivative B3.12MRSA

The mechanism of action of sulfonyl chlorides typically involves the formation of reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack from biological targets.

Case Studies

  • Antitumor Activity : In a study evaluating the antitumor potential of various sulfonamide derivatives, compounds structurally related to 4-bromo-3,5-dichlorobenzenesulfonyl chloride were found to inhibit cancer cell proliferation effectively. The presence of halogen substituents was crucial for enhancing cytotoxicity against specific cancer cell lines .
  • Reactivity Studies : Interaction studies involving this compound have shown its ability to undergo palladium-catalyzed reactions, leading to the formation of arylated products with potential biological applications .

Research Findings

A computational study highlighted the importance of structure-activity relationships (SAR) in predicting the biological efficacy of sulfonamide derivatives. Modifications at specific positions on the benzene ring significantly influenced antibacterial potency and selectivity .

ADMET Profiling

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling for related compounds indicated favorable pharmacokinetic properties, suggesting that modifications to enhance bioavailability could be explored further for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 4-bromo-3,5-dichlorobenzenesulfonyl chloride with high purity?

  • Methodological Answer : The synthesis typically involves sulfonation of a brominated and chlorinated benzene precursor. For example, direct sulfonation of 4-bromo-3,5-dichlorobenzene using chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours) yields the sulfonyl chloride. Purification via recrystallization from non-polar solvents (e.g., hexane) or vacuum distillation is critical to achieve >98% purity. Reaction progress should be monitored by TLC (Rf ≈ 0.5 in hexane:ethyl acetate 9:1) .

Q. How can researchers characterize the purity and structural integrity of 4-bromo-3,5-dichlorobenzenesulfonyl chloride?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR can confirm substitution patterns (e.g., aromatic protons adjacent to electron-withdrawing groups show downfield shifts).
  • Mass Spectrometry : ESI-MS or LCMS (e.g., m/z 289.86 [M+H]+^+) validates molecular weight .
  • HPLC : Retention time analysis under standardized conditions (e.g., C18 column, acetonitrile/water gradient) ensures purity >98% .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the sulfonyl chloride group. Avoid exposure to moisture or bases, which can degrade the compound into sulfonic acid derivatives. Regular stability checks via NMR or FTIR are advised .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of 4-bromo-3,5-dichlorobenzenesulfonyl chloride in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilic sulfonyl chloride group’s reactivity. For example:
  • Calculate partial charges to identify reactive sites (e.g., sulfur atom with high positive charge).
  • Simulate transition states for reactions with amines or alcohols to predict activation barriers and regioselectivity .

Q. What strategies mitigate competing side reactions when using this compound as a sulfonating agent?

  • Methodological Answer :
  • Low-Temperature Reactions : Perform sulfonation at –10°C to suppress hydrolysis.
  • Controlled Stoichiometry : Use a 1:1 molar ratio of sulfonyl chloride to nucleophile (e.g., amines) to avoid over-sulfonation.
  • Additive Screening : Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation while minimizing byproducts .

Q. How do steric and electronic factors influence the regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • Steric Effects : The 3,5-dichloro substituents create steric hindrance, directing nucleophiles to the para position relative to the bromine atom.
  • Electronic Effects : Electron-withdrawing groups (Cl, Br, SO2_2Cl) deactivate the aromatic ring, favoring electrophilic substitution at the least hindered site. Kinetic vs. thermodynamic control can be assessed via time-resolved 19F^{19}\text{F}-NMR .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate data using orthogonal techniques:
  • Compare DSC (Differential Scanning Calorimetry) melting points with literature values (e.g., 249–254°C for related sulfonyl chlorides) .
  • Replicate 13C^{13}\text{C}-NMR spectra under identical solvent/deuterated solvent conditions to resolve shifts caused by impurities .

Application-Oriented Questions

Q. What are the challenges in scaling up reactions using 4-bromo-3,5-dichlorobenzenesulfonyl chloride for multi-gram syntheses?

  • Methodological Answer :
  • Heat Dissipation : Use jacketed reactors for exothermic sulfonation steps to avoid thermal degradation.
  • Solvent Selection : Replace volatile solvents (e.g., dichloromethane) with safer alternatives (e.g., toluene) for large-scale work.
  • Workflow Optimization : Implement inline FTIR for real-time monitoring of reaction completion .

Q. How can this compound be utilized in the synthesis of bioactive molecules or pharmaceutical intermediates?

  • Methodological Answer : It serves as a key intermediate for sulfonamide-based inhibitors (e.g., kinase inhibitors). For example:
  • React with aminopyrazoles to form sulfonamide linkages, followed by Suzuki-Miyaura coupling for diversification .
  • Use in PROTAC (Proteolysis-Targeting Chimera) synthesis via conjugation to E3 ligase ligands .

Safety and Compliance

Q. What safety protocols are essential when handling 4-bromo-3,5-dichlorobenzenesulfonyl chloride?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate before disposal. Compliance with REACH regulations is mandatory for disposal .

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